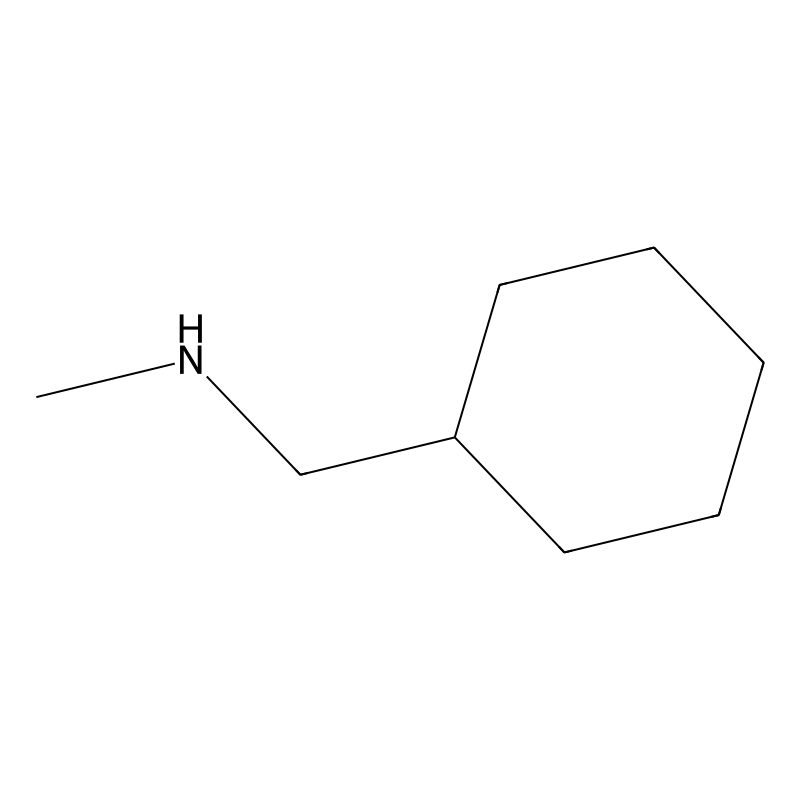1-cyclohexyl-N-methylmethanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- “(Cyclohexylmethyl)(methyl)amine” is a chemical compound with the CAS Number: 25756-29-0 .
- It has a molecular weight of 127.23 .
- This compound is typically stored at a temperature of 4°C .
- It is available in liquid form .
- The compound has been classified with the GHS02 and GHS05 pictograms .
- The hazard statements associated with it are H226 and H314 .
- The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .
General Information
Safety Information
Hydrochloride Form
Artificial Sweetener
Vulcanization Accelerators
Pharmaceuticals
- Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds .
- It is a precursor to sulfenamide-based reagents used as accelerators for vulcanization .
- It is a building block for pharmaceuticals, including mucolytics, analgesics, and bronchodilators .
Cyclohexylamine
N,N-Dicyclohexylmethylamine
1-Cyclohexyl-N-methylmethanamine is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to a methylated amine. Its molecular formula is , and it possesses a molecular weight of approximately 171.29 g/mol. This compound falls under the category of aliphatic amines and is recognized for its potential applications in various chemical and biological contexts.
- N-alkylation: This involves the reaction of the amine with alkyl halides, leading to the formation of more complex amines.
- Amidation: The compound can react with carboxylic acids or their derivatives to form amides, which are important in medicinal chemistry .
- Acylation: It can be acylated using acid chlorides or anhydrides, resulting in N-acyl derivatives.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered properties.
1-Cyclohexyl-N-methylmethanamine has shown various biological activities, particularly in pharmacology. It acts as a ligand for several receptors, influencing pathways related to energy metabolism and potentially exhibiting neuroprotective effects. Preliminary studies indicate that it may interact with steroid hormone receptors, particularly estrogen-related receptors, which regulate metabolic processes .
The synthesis of 1-cyclohexyl-N-methylmethanamine typically involves the following methods:
- Reductive amination: This method combines cyclohexanone with formaldehyde and methylamine in the presence of reducing agents such as sodium borohydride.
- Direct amination: Cyclohexylmethanamine can be reacted with methyl iodide to yield 1-cyclohexyl-N-methylmethanamine through nucleophilic substitution .
These methods allow for the efficient production of the compound while maintaining high purity levels.
1-Cyclohexyl-N-methylmethanamine has potential applications in:
- Pharmaceuticals: Its ability to interact with various biological receptors makes it a candidate for drug development targeting metabolic disorders or neurodegenerative diseases.
- Chemical intermediates: It serves as a building block in organic synthesis for creating more complex molecules used in diverse fields, including materials science and agrochemicals.
Research into the interactions of 1-cyclohexyl-N-methylmethanamine with biological systems has revealed its capacity to bind to specific receptors involved in metabolic regulation. It has been shown to influence gene expression related to energy metabolism, suggesting its role as a modulator in metabolic pathways . Further studies are needed to elucidate its full pharmacological profile and therapeutic potential.
Several compounds exhibit structural similarities to 1-cyclohexyl-N-methylmethanamine. Notable examples include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Methylcyclohexylamine | Aliphatic Amine | Lacks the methylene bridge found in 1-cyclohexyl-N-methylmethanamine. |
| Cyclohexylmethylamine | Aliphatic Amine | Contains no N-methyl substitution; simpler structure. |
| N-Cyclohexyl-N-methylcyclohexanamine | Aliphatic Amine | Features additional cyclohexane ring; higher steric hindrance. |
These compounds share core structural elements but differ in their functional groups and steric properties, which can significantly influence their reactivity and biological activity.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








